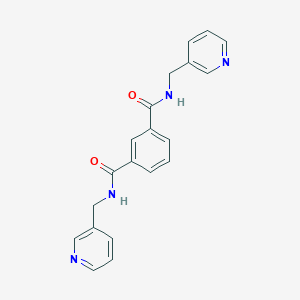

N,N'-Bis(3-pyridylmethyl)isophthalamide

Description

N,N'-Bis(3-pyridylmethyl)isophthalamide is a symmetrical bis-amide derivative of isophthalic acid, featuring two 3-pyridylmethyl substituents. Its structure is characterized by a central benzene ring flanked by two carboxamide groups, each linked to a pyridine ring via methylene bridges. This compound exhibits unique conformational and supramolecular properties due to its hydrogen-bonding capabilities and π-π interactions, making it relevant in coordination chemistry and materials science .

Properties

Molecular Formula |

C20H18N4O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C20H18N4O2/c25-19(23-13-15-4-2-8-21-11-15)17-6-1-7-18(10-17)20(26)24-14-16-5-3-9-22-12-16/h1-12H,13-14H2,(H,23,25)(H,24,26) |

InChI Key |

IIVCXQRFIACDDS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Isophthalamide Derivatives

Structural and Crystallographic Features

Key Observations :

- Conformational Flexibility : this compound adopts a fixed conformation in the solid state due to crystallographic symmetry , whereas N,N'-Bis(3-hydroxyphenyl)isophthalamide displays dynamic cis/trans isomerism in its side chains .

- Hydrogen-Bonding Networks : The pyridylmethyl derivative forms O-H⋯N and N-H⋯O bonds, while hydroxylated analogs rely on O-H⋯O interactions .

- Functional Group Impact : Thiol groups in NBMI enable heavy metal chelation, whereas pyridyl groups favor coordination to transition metals or participation in π-π stacking .

Yield and Purity :

- Pyridylmethyl derivatives generally achieve >90% yield due to stable amide bond formation .

- Thiol-containing analogs (e.g., NBMI) require rigorous purification to remove disulfide byproducts .

Physicochemical Properties

| Property | This compound | N,N'-Bis(3-hydroxyphenyl)isophthalamide | NBMI | Picotamide |

|---|---|---|---|---|

| Solubility in Water | Low (hydrophobic pyridine rings) | Moderate (H-bonding via -OH) | Low (thiol groups) | Moderate (methoxy) |

| Melting Point | 245–247°C (decomposes) | 280°C (decomposes) | 190–195°C | 220–225°C |

| Stability | Air-stable | Sensitive to oxidation (-OH groups) | Air-sensitive | Air-stable |

Notable Trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.